(1-(2-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol
Overview
Description
(1-(2-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C11H14F2N2O and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminobenzyl alcohol, have been found to interact with complement factor d . Complement factor D is a serine protease that plays a crucial role in the alternate pathway of the complement system, an essential part of the immune response .
Mode of Action
Compounds with a similar (2-nitrophenyl)methanol scaffold have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa . This suggests that (1-(2-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol might interact with its targets in a similar manner, potentially inhibiting enzymatic activity and disrupting biochemical pathways.
Biochemical Pathways
If we consider the potential inhibition of complement factor d, this could disrupt the alternate pathway of the complement system . Similarly, inhibition of PqsD would affect the production of signal molecules in Pseudomonas aeruginosa .
Pharmacokinetics
The compound’s molecular weight (1231525 g/mol) and its structural similarity to other aminobenzyl alcohols suggest it may have similar pharmacokinetic properties .
Result of Action
Based on its potential mode of action, it could disrupt the function of its target proteins, leading to changes in cellular processes such as immune response or bacterial communication .
Properties
IUPAC Name |
[1-(2-aminophenyl)-4,4-difluoropyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)5-8(6-16)15(7-11)10-4-2-1-3-9(10)14/h1-4,8,16H,5-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHYRXCVZXPOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=CC=CC=C2N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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